Methyl 3-(3,4-dichlorophenyl)acrylate
Description
Methyl 3-(3,4-dichlorophenyl)acrylate is an ester derivative of cinnamic acid, characterized by a 3,4-dichlorophenyl substituent and a methyl ester group. This compound is structurally related to bioactive acrylates and cinnamates, which are widely used in pharmaceuticals, agrochemicals, and material science.
Properties
IUPAC Name |
methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZLVVWECFWBY-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3,4-dichlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(3,4-dichlorophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
Methyl 3-(3,4-dichlorophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: This compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl 3-(3,4-dichlorophenyl)acrylate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis to release the active 3-(3,4-dichlorophenyl)acrylic acid, which can then interact with biological pathways. The dichlorophenyl group can also engage in interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs, focusing on substituents and ester groups:
Key Observations :
- Chlorine vs. Hydroxyl Groups : Chlorine substituents (electron-withdrawing) increase lipophilicity and chemical stability compared to hydroxyl or methoxy groups (electron-donating), which enhance water solubility and antioxidant activity .
- Ester Group Impact : Methyl esters are more reactive in hydrolysis than bulky t-butyl esters, affecting their utility in controlled-release formulations .
Physical and Chemical Properties
- Melting Points and Solubility : Chlorinated derivatives (e.g., dichlorophenyl acrylates) exhibit higher melting points and lower water solubility than hydroxylated analogs. For example, Methyl 3-(3,4-dihydroxyphenyl)acrylate (CAS 3843-74-1) is a crystalline solid with moderate solubility in polar solvents .
- Crystallinity : Single-crystal X-ray studies of (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate reveal planar molecular geometry, which may differ in dichlorophenyl analogs due to steric effects .
Biological Activity
Methyl 3-(3,4-dichlorophenyl)acrylate is an organic compound notable for its diverse biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHClO\ and a molecular weight of approximately 231.08 g/mol. The compound features an acrylate group linked to a methyl group and a dichlorophenyl moiety, with chlorine atoms at the 3 and 4 positions on the phenyl ring. This unique arrangement influences its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various human cancer cell lines, including:
- Ovarian cancer
- Lung cancer
- Colorectal cancer
- Melanoma
The mechanism of action appears to involve induction of cell cycle arrest and apoptosis in cancer cells. Studies have shown that the compound can inhibit cell proliferation effectively, making it a candidate for anticancer drug development .
The biological effects of this compound are attributed to its interaction with specific cellular pathways:
- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to increased apoptosis rates.
- Enzyme Interaction : It may interact with enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
Data Table: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Ovarian Cancer | 15.2 | Induction of apoptosis |
| Lung Cancer | 12.5 | Cell cycle arrest |
| Colorectal Cancer | 10.8 | Inhibition of proliferation |
| Melanoma | 11.0 | Apoptosis induction |
Study on Antiproliferative Effects
In a study published in PubMed, this compound was evaluated for its antiproliferative effects on several cancer cell lines. The results demonstrated that the compound exhibited potent activity with IC values significantly lower than those of standard chemotherapeutic agents like colchicine, indicating its potential as a lead compound in anticancer drug development .
Structural Activity Relationship (SAR)
A comparative analysis with similar compounds revealed that the positioning of the chlorine atoms significantly influences biological activity. For instance:
- Methyl 3-(2,4-dichlorophenyl)acrylate showed reduced cytotoxicity compared to this compound.
- Variations in substituents on the phenyl ring affected both potency and mechanism of action.
This suggests that structural modifications can enhance or diminish the biological effects of acrylate compounds .
Applications in Medicine
Given its promising biological activity, this compound is being explored for various applications:
- Anticancer Drug Development : Due to its significant cytotoxic effects against multiple cancer types.
- Biochemical Assays : Investigating enzyme activities and metabolic pathways.
- Polymer Production : As a building block for synthesizing more complex molecules used in pharmaceuticals and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
